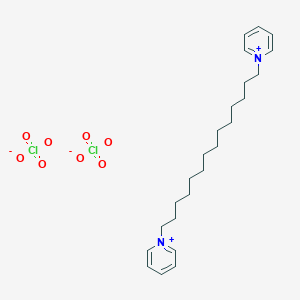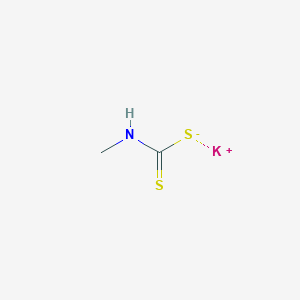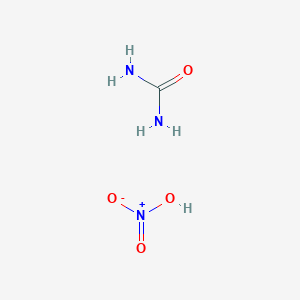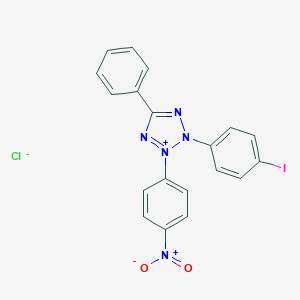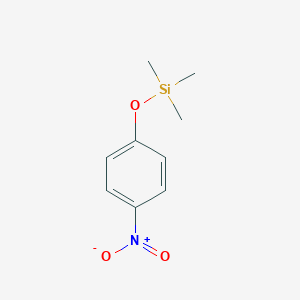
4,6-二甲氧基-1,3,5-三嗪-2(1H)-酮
描述
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is a heterocyclic organic compound that belongs to the triazine family. It is characterized by a triazine ring substituted with two methoxy groups at the 4 and 6 positions and a keto group at the 2 position. This compound is known for its versatility in various chemical reactions and applications in scientific research.
科学研究应用
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in peptide synthesis and other organic transformations.
Biology: Employed in the modification of biomolecules, such as the conjugation of proteins and nucleic acids.
Medicine: Investigated for its potential in drug development and as a reagent in diagnostic assays.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
Target of Action
The primary target of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is D- and L-amino acids . It is used as an enantioseparation enhancer in the determination of these amino acids .
Mode of Action
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one interacts with its targets by acting as a condensing agent . In the presence of this compound, D- and L-amino acids are derivatized with (S)-(-)-1-(naphthyl)ethylamine (NEA), resulting in the amino group of the D- and L-amino acid-NEA derivative being introduced in the triazine unit of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one . This process produces sterically bulky diastereoisomers .
Biochemical Pathways
The biochemical pathway affected by 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one involves the derivatization of D- and L-amino acids . The compound enhances the enantioseparation of these amino acids, allowing them to be discriminated and successfully enantioseparated through reversed-phase liquid chromatography .
Pharmacokinetics
It is known that the compound is soluble in water and methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is the successful enantioseparation of D- and L-amino acids . The compound’s interaction with these amino acids produces sterically bulky diastereoisomers, which can be discriminated and separated through reversed-phase liquid chromatography . This allows for the highly sensitive quantification of D- and L-amino acids .
Action Environment
The action of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one can be influenced by environmental factors. For instance, the compound is sensitive to air and is incompatible with oxidizing agents and bases . Therefore, it should be stored under dry inert gas in cool, dry conditions in well-sealed containers . These factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
In biochemical reactions, 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one has been found to act as an effective coupling agent for solid phase peptide synthesis . It interacts with enzymes, proteins, and other biomolecules in a way that allows it to facilitate the formation of amides and esters . The nature of these interactions is largely dependent on the specific biomolecules involved, but generally, the compound serves to enhance the efficiency of the reaction process .
Cellular Effects
The effects of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one on cells and cellular processes are still under investigation. It is known that the compound can influence cell function by impacting various cellular pathways. This includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the context of the biochemical reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one can be synthesized through several methods. One common synthetic route involves the reaction of cyanuric chloride with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups, followed by hydrolysis to form the desired triazine derivative .
Industrial Production Methods
In industrial settings, the production of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one typically involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Condensation Reactions: It can act as a condensing agent in the formation of amides and esters.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution and condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Condensation Reactions: Carboxylic acids or alcohols in the presence of a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.
Major Products Formed
Amides and Esters: Formed through condensation reactions.
Substituted Triazines: Resulting from nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar structure but with a chlorine atom instead of a keto group.
4,6-Dimethoxy-1,3,5-triazine: Lacks the keto group at the 2 position.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A derivative used as a coupling agent.
Uniqueness
4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to act as a versatile condensing agent makes it valuable in various synthetic applications, distinguishing it from other triazine derivatives .
属性
IUPAC Name |
4,6-dimethoxy-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWQLBWYPYHBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=O)N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274536 | |
| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-59-8 | |
| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple and efficient method to synthesize 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one?
A1: A practical method involves reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with acetic acid in the presence of dimethylamine-functionalized silica gel. This solid-phase approach allows for a straightforward reaction setup and easy product isolation. The silica gel used in this process can be recycled by washing with a diluted aqueous ammonia solution, further increasing the method's efficiency [, ].
Q2: What are the advantages of using dimethylamine-functionalized silica gel in this synthesis?
A2: This functionalized silica gel acts as a solid-phase reagent, simplifying the reaction workup compared to traditional solution-phase methods. It eliminates the need for complex extraction or purification steps. Moreover, the reusability of the silica gel adds to the method's overall cost-effectiveness and environmental friendliness [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)


